molecular formula C28H32O8 B1251203 Arisugacin A

Arisugacin A

Número de catálogo B1251203
Peso molecular: 496.5 g/mol
Clave InChI: MIHBCQWIBJDVPX-JUDWXZBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.

Aplicaciones Científicas De Investigación

1. Potential Alzheimer's Disease Treatment

Arisugacin A has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine. This feature positions arisugacin A as a significant compound in the treatment of dementia diseases such as Alzheimer's disease (AD). The inhibition of AChE helps maintain acetylcholine concentrations, crucial for memory and cognitive functions. This aligns with the cholinergic deficiency hypothesis, which links AD to the loss of acetylcholine (Hsung & Cole, 2004).

2. Unique Mode of Action in Acetylcholinesterase Inhibition

A computational study suggests that arisugacin A is a dual binding site covalent inhibitor of AChE. This unique mode of action may serve as a basis for the development of Alzheimer's disease therapeutics, offering potential for both symptomatic treatment and long-term neuroprotection (Al-Rashid & Hsung, 2011).

3. Synthetic Approaches and Structural Analysis

The total synthesis of arisugacin A has been a significant area of research, providing insights into its structural and functional properties. Synthesis approaches have revealed its meroterpenoidal structure, a hybrid of polyketide and terpenoid, which is key to its bioactivity. Understanding the structure of arisugacin A is essential for exploring its therapeutic potential and for the creation of analogs (Sunazuka et al., 2002).

4. Exploration of Related Metabolites

Research has extended to related metabolites such as arisugacins C, D, and others, produced by certain Penicillium species. These compounds, while structurally related to arisugacin A, exhibit varying degrees of AChE inhibition. This exploration aids in understanding the structure-activity relationship of arisugacin compounds and their potential applications (Otoguro et al., 2000).

5. Broad Application in Bioactive Microbial Metabolite Synthesis

Arisugacin A is part of a broader category of bioactive microbial metabolites, which have significant pharmaceutical potential. The synthesis of these compounds is pivotal in creating novel treatments for various illnesses, including Alzheimer's disease. Arisugacin A's synthesis and analysis contribute to a larger framework of discovering and developing new medicines based on natural products (Sunazuka, Hirose, & Ōmura, 2008).

Propiedades

Nombre del producto

Arisugacin A

Fórmula molecular

C28H32O8

Peso molecular

496.5 g/mol

Nombre IUPAC

(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1

Clave InChI

MIHBCQWIBJDVPX-JUDWXZBOSA-N

SMILES isomérico

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O

SMILES canónico

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C

Sinónimos

arisugacin A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arisugacin A
Reactant of Route 2
Reactant of Route 2
Arisugacin A
Reactant of Route 3
Arisugacin A
Reactant of Route 4
Arisugacin A
Reactant of Route 5
Reactant of Route 5
Arisugacin A
Reactant of Route 6
Reactant of Route 6
Arisugacin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.